molecular formula C26H18Cl4N2O3 B1250202 methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate

methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate

Cat. No. B1250202
M. Wt: 548.2 g/mol
InChI Key: YSLRCHOAMMTVSR-UHFFFAOYSA-N
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Patent
US07638630B2

Procedure details

Methyl 2-[(2,6-dichlorobenzoyl)amino]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoate 35 (0.2 g) is solubilized in CH3CN/H2O/NaOH 0.1N (4 ml/0.22 ml/3.65 ml). After 1 night at room temperature, 10% KHSO4 (9 ml) is added and CH3CN is evaporated. The resulting aqueous phase is extracted two times with AcOEt (2×12 ml). The organic phase is washed with brine, dried over MgSO4 and evaporated under vacuum. The residue is purified by silica gel chromatography using CH2Cl2/CH3OH/NH4OH cc (90/10/1) as eluent.
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
CH3CN H2O NaOH
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:34]=[CH:33][CH:32]=[C:31]([Cl:35])[C:3]=1[C:4]([NH:6][CH:7]([CH2:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[C:18]([C:23]1[C:28]([Cl:29])=[CH:27][CH:26]=[CH:25][C:24]=1[Cl:30])[CH:17]=[CH:16]2)[C:8]([O:10]C)=[O:9])=[O:5].OS([O-])(=O)=O.[K+]>CC#N.O.[OH-].[Na+]>[Cl:1][C:2]1[CH:34]=[CH:33][CH:32]=[C:31]([Cl:35])[C:3]=1[C:4]([NH:6][CH:7]([CH2:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[C:18]([C:23]1[C:28]([Cl:29])=[CH:27][CH:26]=[CH:25][C:24]=1[Cl:30])[CH:17]=[CH:16]2)[C:8]([OH:10])=[O:9])=[O:5] |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=C(C(=O)NC(C(=O)OC)CC=2C=C3C=CC(=NC3=CC2)C2=C(C=CC=C2Cl)Cl)C(=CC=C1)Cl
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Three
Name
CH3CN H2O NaOH
Quantity
4 mL
Type
solvent
Smiles
CC#N.O.[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 night at room temperature
CUSTOM
Type
CUSTOM
Details
CH3CN is evaporated
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous phase is extracted two times with AcOEt (2×12 ml)
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)NC(C(=O)O)CC=2C=C3C=CC(=NC3=CC2)C2=C(C=CC=C2Cl)Cl)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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